![molecular formula C22H20N2O7S2 B7479322 Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cathepsin B, which are involved in various physiological processes. Additionally, it has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in the body. Additionally, it has been shown to have antibacterial properties and can inhibit the growth of various bacterial strains. Furthermore, it has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the significant advantages is its potential use in the development of new drugs. Additionally, it has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one of the limitations is its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several potential future directions for Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate. One of the significant areas of research is the development of new drugs using this compound. Additionally, it can be studied for its potential use in the treatment of various diseases such as cancer and inflammation. Furthermore, it can be studied for its potential use in the development of new antibiotics and anti-inflammatory drugs.
Synthesemethoden
Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate can be synthesized using a specific method. The synthesis involves the reaction of 5-phenyl-2-aminothiophene-3-carboxylic acid with 2-(3-sulfamoylbenzoyl)oxyacetyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting compound is then purified using column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Additionally, it has been studied for its potential use in the development of new antibiotics and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S2/c1-2-30-22(27)17-12-18(14-7-4-3-5-8-14)32-20(17)24-19(25)13-31-21(26)15-9-6-10-16(11-15)33(23,28)29/h3-12H,2,13H2,1H3,(H,24,25)(H2,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFWIFRNHXWXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC(=O)C3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)
![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)
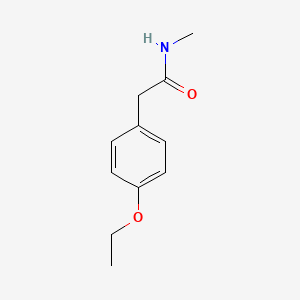
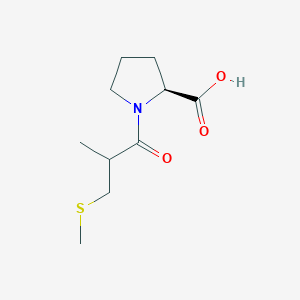
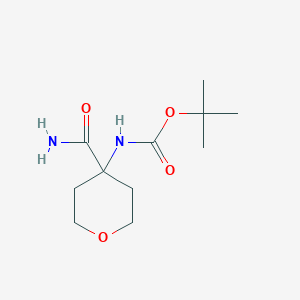
![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
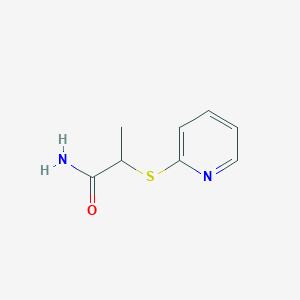
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
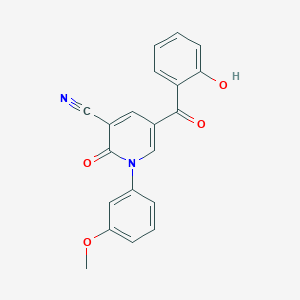
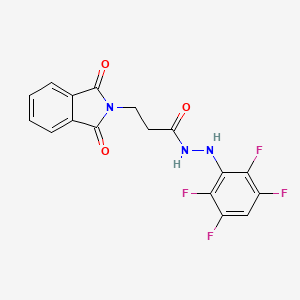
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)